N-Desmethyl Clarithromycin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTVUQEURKBDL-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454111 | |
| Record name | N-Desmethyl Clarithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101666-68-6 | |
| Record name | Erythromycin, N-demethyl-6-O-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Clarithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of Macrolide Antibiotic Biotransformation Pathways and Key Metabolites
Macrolide antibiotics, a class of drugs characterized by a large lactone ring, undergo extensive metabolism primarily in the liver. merckvetmanual.comnih.gov The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, plays a predominant role in the biotransformation of many macrolides, including clarithromycin (B1669154). jst.go.jpnih.govpharmgkb.org This metabolic process is not merely a mechanism for drug inactivation and elimination but can also lead to the formation of new compounds with their own biological activities.
The biotransformation of macrolides can also be influenced by environmental factors. For instance, studies on activated sludge have shown that microorganisms are capable of degrading macrolides like clarithromycin through processes such as demethylation, N-oxidation, and hydrolysis, leading to a variety of transformation products. nih.govresearchgate.net
N Desmethyl Clarithromycin As a Significant Clarithromycin Biotransformation Product
N-desmethyl clarithromycin (B1669154) is formed through the N-demethylation of the parent compound, a reaction primarily mediated by the CYP3A4 enzyme. pharmgkb.orgjournal-dtt.org This process involves the removal of a methyl group from the nitrogen atom of the desosamine (B1220255) sugar moiety of clarithromycin. While its sibling metabolite, 14-hydroxyclarithromycin (B26080), exhibits significant antimicrobial activity, N-desmethyl clarithromycin is generally considered to be microbiologically inactive. pharmgkb.orgwikipedia.orgresearchgate.net
The formation of this compound is a crucial aspect of clarithromycin's metabolism. Research has shown that along with 14-hydroxyclarithromycin, it is one of the major metabolites excreted after the administration of clarithromycin. nih.gov The ratio of these metabolites can be influenced by the dosage and the activity of the CYP3A4 enzyme, highlighting the complex and sometimes non-linear nature of clarithromycin's pharmacokinetics. asm.orgnih.gov
Table 1: Key Metabolites of Clarithromycin
| Metabolite | Formation Pathway | Key Enzyme | Antimicrobial Activity |
|---|---|---|---|
| 14-hydroxyclarithromycin | Hydroxylation | CYP3A4 | Active |
| This compound | N-demethylation | CYP3A4 | Inactive |
Current Research Trajectories and Identified Knowledge Gaps Pertaining to N Desmethyl Clarithromycin
Mammalian Hepatic Metabolism of Clarithromycin Leading to this compound
The liver is the principal site for the biotransformation of clarithromycin, where it undergoes oxidative metabolism to form its major metabolites, including this compound. nih.gov
Identification and Characterization of Cytochrome P450 Isoenzymes Involved in N-Demethylation
The N-demethylation of clarithromycin is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro studies with human liver microsomes have confirmed that the formation of this compound is a major metabolic pathway. nih.gov
Research has pinpointed Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the N-demethylation of clarithromycin. nih.govnih.govjournal-dtt.org The process follows Michaelis-Menten kinetics, indicating a saturable enzymatic reaction. nih.gov
In studies using human liver microsomes, the kinetic parameters for clarithromycin N-demethylation were determined. The apparent Michaelis constant (K_M), which represents the substrate concentration at half of the maximum velocity, was found to be 59.1 ± 24.0 μM. The maximum velocity (V_max) of the reaction was 189 ± 52.0 pmol/min/mg of protein. nih.gov The intrinsic clearance (V_max/K_M), a measure of the enzyme's efficiency, was calculated to be 3.3 ± 0.53 microliters/min/mg. nih.gov
Further confirmation of CYP3A4's role comes from experiments with cDNA-expressed CYP3A4 in insect cell microsomes, which showed similar K_M values (18-63 μM) for N-demethylation as native human liver microsomes. nih.gov The specificity of CYP3A4 is highlighted by the fact that potent and selective inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, markedly decrease the formation of this compound by over 99%. In contrast, inhibitors of other CYP isoforms had minimal effect. nih.gov Additionally, clarithromycin itself is a time-dependent inhibitor of CYP3A4, which can lead to autoinhibition of its own metabolism. nih.govjournal-dtt.org
Table 1: Kinetic Parameters of Clarithromycin N-Demethylation by Human Liver Microsomes
| Parameter | Value |
|---|---|
| K_M (μM) | 59.1 ± 24.0 |
| V_max (pmol/min/mg protein) | 189 ± 52.0 |
| V_max/K_M (μL/min/mg) | 3.3 ± 0.53 |
Data represents mean ± SD from three different liver samples. nih.gov
The CYP3A subfamily, which includes CYP3A4 and CYP3A5, is the principal contributor to the N-demethylation of clarithromycin. nih.govtandfonline.com The metabolic activity is highly correlated with CYP3A-selective erythromycin N-demethylase activity. nih.gov Studies using human B-lymphoblastoid microsomes containing cDNA-expressed CYP isoforms demonstrated that metabolism of clarithromycin was only detectable with CYP3A4, and not with other isoforms like CYP2C19, CYP2C9, CYP2D6, CYP1A2, CYP2E1, or CYP2A6. nih.gov
Kinetics and Specificity of Cytochrome P450 3A4 (CYP3A4) Mediated N-Demethylation
Investigation of Potential Non-CYP Mediated N-Demethylation Pathways
Current research strongly indicates that the N-demethylation of clarithromycin is almost exclusively mediated by the cytochrome P450 system, particularly the CYP3A subfamily. nih.gov Studies employing selective chemical inhibitors have shown that when CYP3A activity is blocked, the formation of this compound is drastically reduced. nih.gov This suggests that non-CYP mediated pathways, if they exist, play a negligible role in the hepatic N-demethylation of clarithromycin under normal physiological conditions.
Extrahepatic and Microbial Biotransformation of Clarithromycin to this compound
Beyond the liver, other biological systems, including microorganisms, are capable of transforming clarithromycin into this compound.
Fungal Biotransformation Mechanisms and Metabolite Profiles
Certain fungi have been shown to metabolize clarithromycin, producing this compound as one of the metabolites. The white-rot fungus Pleurotus ostreatus and the fungus Trichoderma harzianum are both capable of degrading clarithromycin. unibas.it The degradation process in P. ostreatus mirrors the oxidative pathway observed in the human liver, also utilizing cytochrome P450 enzymes to produce this compound and 14-hydroxy-clarithromycin. unibas.it
In contrast, while T. harzianum also degrades clarithromycin, its metabolic pathway appears to favor the cleavage of the glycosidic bond and the loss of the L-cladinose moiety, resulting in metabolites that are pharmacologically inactive. unibas.it The ability of these fungi to biotransform clarithromycin highlights alternative pathways for the formation of this compound outside of mammalian systems.
Species-Specific Metabolic Differences in N-Desmethylation (e.g., Avian vs. Mammalian Microsomes)
Significant species-specific differences exist in the metabolic pathways of clarithromycin, particularly in the N-desmethylation process leading to N-Desmethylclarithromycin. These variations are evident when comparing metabolism in mammalian and avian liver microsomes.
In mammals, particularly humans, N-demethylation is a well-established and major route of clarithromycin metabolism, mediated by the hepatic CYP3A4 enzyme. nih.govpharmgkb.org Studies using human and mouse liver microsomes have consistently demonstrated the formation of N-Desmethylclarithromycin. mdpi.com
In contrast, research involving avian species suggests a different metabolic profile. A study using chicken liver microsomes found that while the parent compound, clarithromycin, was metabolized, the formation of N-Desmethylclarithromycin was not detected. mdpi.com This occurred despite the presence of NADPH cofactors and the confirmation that other CYP3A-mediated metabolism was taking place, as evidenced by the metabolism of a positive control substrate. mdpi.com The authors of the study hypothesized that this lack of N-desmethylation could be due to clarithromycin itself acting as a potent inhibitor of the specific CYP3A4 isoenzyme present in the chicken liver microsomes, thereby preventing the formation of its own N-desmethyl metabolite. mdpi.com
While both avian and mammalian species possess CYP3A enzymes, there can be differences in protein expression levels and catalytic activities. nih.gov For instance, the physiological and anatomical characteristics of birds, such as a higher basal metabolic rate and differences in hepatic enzyme function compared to mammals, can lead to distinct pharmacokinetic and metabolic outcomes. veterinariadigital.comresearchgate.net These underlying biochemical and physiological disparities likely contribute to the observed differences in clarithromycin N-demethylation between avian and mammalian species. mdpi.comresearchgate.net
Table 2: Comparison of Clarithromycin N-Desmethylation in Mammalian vs. Avian Liver Microsomes
This interactive table summarizes the key metabolic differences observed between species.
| Feature | Mammalian (Human) Microsomes | Avian (Chicken) Microsomes | Reference |
| Primary Metabolite | N-Desmethylclarithromycin | N-Desmethylclarithromycin not detected | nih.govmdpi.com |
| Mediating Enzyme | CYP3A4 | CYP3A4 isoenzyme present, but N-demethylation is inhibited or absent | nih.govmdpi.com |
| Metabolic Outcome | N-demethylation is a major pathway | N-demethylation is not an observed pathway | nih.govmdpi.com |
Characterization of this compound Metabolic Fate and Subsequent Degradation Pathways
Following its formation, N-Desmethylclarithromycin is subject to further metabolic processes and degradation. As a secondary amine, N-Desmethylclarithromycin can undergo subsequent biotransformation. One potential pathway involves its further oxidation, which can lead to the formation of metabolic-intermediate (MI) complexes with cytochrome P450 enzymes, similar to the parent compound. nih.gov
The degradation of N-Desmethylclarithromycin has also been observed in environmental contexts. The compound has been detected in wastewater, indicating its persistence after excretion. researchgate.net During water treatment processes, such as treatment with chlorine dioxide, N-Desmethylclarithromycin can be generated from residual clarithromycin. researchgate.net Studies have shown that this metabolite may not be completely eliminated by subsequent treatments like activated carbon, sometimes requiring more advanced methods like reverse osmosis for efficient removal. researchgate.net
Under specific chemical conditions, N-Desmethylclarithromycin can undergo further transformation. For instance, in the presence of nitrosating agents, it can form the impurity N-Nitroso this compound. chemicea.com The stability of the molecule is also influenced by factors such as pH. Forced degradation studies on the parent compound, clarithromycin, show extensive degradation under strong acidic and alkaline conditions, which suggests that N-Desmethylclarithromycin, sharing a similar core structure, would also be susceptible to degradation under such conditions.
Table of Mentioned Compounds
| Compound Name |
|---|
| 14-(R)-hydroxyclarithromycin |
| Clarithromycin |
| CYP1A2 |
| CYP2A6 |
| CYP2C19 |
| CYP2C9 |
| CYP2D6 |
| CYP2E1 |
| CYP3A |
| CYP3A4 |
| Erythromycin |
| Formaldehyde |
| Ketoconazole |
| N-Desmethylclarithromycin |
| N-Nitroso this compound |
In Vitro Microbiological Activity Assessments
This compound is generally considered to be an inactive metabolite with regard to antimicrobial activity. clinicaltrials.gov Multiple studies and scientific sources indicate that this metabolite possesses no significant antibacterial properties. science.gov The structural modification from the parent compound, specifically the removal of a methyl group from the desosamine (B1220255) sugar, is understood to reduce its antimicrobial efficacy.
Unlike the 14-hydroxyclarithromycin (B26080) metabolite, which exhibits potent, and sometimes superior, antimicrobial activity against certain pathogens compared to the parent drug, this compound does not contribute to the direct killing of bacteria. nih.govnih.gov Its primary relevance in a clinical and pharmacological context is as a marker of clarithromycin metabolism.
Table 1: Comparative Antimicrobial Activity Profile
| Compound | General Antimicrobial Activity | Activity Relative to Clarithromycin |
|---|---|---|
| Clarithromycin | Broad-spectrum activity against many Gram-positive and some Gram-negative bacteria. drugbank.com | - |
| This compound | Considered inactive or having no significant antimicrobial activity. clinicaltrials.govscience.gov | Substantially lower to negligible. |
| 14-Hydroxyclarithromycin | Microbiologically active metabolite. nih.govnih.gov | Equal, slightly less, or in some cases (e.g., H. influenzae), greater activity than clarithromycin. nih.govnih.gov |
The mechanism of action for macrolide antibiotics like clarithromycin involves the inhibition of bacterial protein synthesis. These compounds bind to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel, thereby blocking the elongation of the polypeptide chain and halting bacterial growth. drugbank.com
The observed inactivity of this compound stems from its altered chemical structure. The N-demethylation occurs on the desosamine sugar moiety of the macrolide. This N,N-dimethylamino group is critical for the high-affinity binding to the ribosomal target. The removal of one of the methyl groups to form the N-methylamino group in this compound is believed to significantly impair its ability to bind effectively to the ribosome. nih.gov Studies on other macrolides have demonstrated that modifications at this position can drastically alter or abolish antibacterial potency, underscoring the importance of the tertiary amine for proper interaction with the ribosomal target. nih.gov
Comparative Analysis of Antimicrobial Activity Against Relevant Pathogens Relative to Clarithromycin
Contribution to Overall Macrolide Antimicrobial Effect (e.g., synergistic or antagonistic interactions with parent compound in vitro)
No scientific evidence from in vitro studies, such as checkerboard assays, suggests any synergistic or antagonistic interaction between this compound and clarithromycin. Its role is confined to that of a metabolic byproduct, and it is not considered a contributor to the therapeutic antimicrobial efficacy of the parent compound.
Enzymatic Modulation and Interaction Potential
This compound is a major product of the metabolism of clarithromycin, a process mediated predominantly by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.govmsjonline.org Therefore, clarithromycin itself is the substrate for the N-demethylation reaction that produces this metabolite.
The potent inhibition of CYP3A4 by clarithromycin is a classic example of mechanism-based inhibition (MBI). ebmconsult.comasm.org This process is directly linked to the formation of this compound. During the metabolism of the parent drug, the CYP3A4 enzyme catalyzes the N-demethylation of clarithromycin's tertiary amine. This reaction generates a highly reactive nitrosoalkane intermediate. ebmconsult.comsemanticscholar.org
This reactive intermediate, rather than being released, forms a stable, covalent bond with the heme iron at the active site of the CYP3A4 enzyme. ebmconsult.com This creates a catalytically inactive metabolic-intermediate (MI) complex, effectively sequestering and inactivating the enzyme. nih.govsemanticscholar.org The enzyme remains inactive until the complex is degraded and new enzyme is synthesized.
Therefore, this compound is the resulting product of the very reaction that causes the MI complex formation by its parent drug. There is no evidence to suggest that the already-formed, stable this compound metabolite can, on its own, initiate a subsequent round of MI complex formation. The critical inactivating event is the enzymatic processing of the tertiary amine on the parent clarithromycin molecule.
N Desmethyl Clarithromycin in the Context of Antimicrobial Resistance Mechanisms
Environmental Persistence and Potential for Selection Pressure on Microbiota
The incomplete metabolism of clarithromycin (B1669154) in the human body leads to the excretion of both the parent compound and its metabolites, including N-Desmethyl Clarithromycin, into wastewater systems. sci-hub.senih.gov Studies have detected these compounds in various environmental compartments, such as wastewater treatment plant influents and effluents, surface waters, and even soil. acs.orgnih.gov
The persistence of this compound in the environment is a significant concern. While some research suggests it has no antimicrobial activity, its continuous presence can exert selection pressure on microbial communities. researchgate.netresearchgate.net This sustained, low-level exposure may favor the survival and growth of bacteria that possess or acquire resistance mechanisms, even if the metabolite itself is not a potent antibiotic. The occurrence and persistence of transformation products like this compound could select for antibiotic-resistant bacteria and potentially contribute to the broader landscape of antibiotic resistance. researchgate.net
Table 1: Environmental Occurrence of Clarithromycin and its Metabolites
| Compound | Environmental Matrix | Concentration Range | Reference |
| Clarithromycin | Wastewater Influent | ng/L to µg/L | sci-hub.se |
| 14-hydroxy(R)-clarithromycin | Surface Waters | Comparable to Clarithromycin | nih.gov |
| This compound | Wastewater Effluent | Detected | acs.org |
Mechanisms by which this compound Transformation Products May Influence Antibiotic Resistance Gene Proliferation and Dissemination
The transformation of clarithromycin into metabolites like this compound is a key aspect of its environmental impact. While the direct antimicrobial activity of this compound is considered negligible, its transformation products and their interactions within microbial ecosystems can indirectly promote the proliferation and dissemination of antibiotic resistance genes (ARGs). nih.govresearchgate.net
One proposed mechanism is through co-selection. The presence of this compound and other clarithromycin-derived compounds in the environment can create a selective pressure that favors bacteria carrying resistance genes. These genes may not only confer resistance to macrolides but also to other classes of antibiotics if they are located on the same mobile genetic elements, such as plasmids.
Structural Insights into this compound Interaction with Bacterial Ribosomal Targets
Clarithromycin and other macrolide antibiotics function by binding to the 50S ribosomal subunit of bacteria, specifically to the 23S rRNA component within the peptide exit tunnel. mdpi.comdrugbank.commdpi.com This binding action inhibits protein synthesis, leading to a bacteriostatic or bactericidal effect. drugbank.comwithpower.com The primary mechanism of resistance to macrolides often involves mutations in the 23S rRNA gene or enzymatic modification (methylation) of the ribosomal target, which reduces the binding affinity of the antibiotic. mdpi.comnih.govnih.gov
Impact of N-Demethylation on Binding Affinity to 23S Ribosomal RNA
The N-demethylation of clarithromycin to form this compound involves the removal of a methyl group from the desosamine (B1220255) sugar moiety. researchgate.net This structural modification is significant because the desosamine sugar is crucial for the antibiotic's interaction with the bacterial ribosome. researchgate.net The dimethylamino group on the desosamine sugar of clarithromycin is a key determinant of its binding affinity.
Research on macrolide derivatives has shown that modifications to the desosamine sugar, including demethylation, can lead to a reduced antibacterial activity. researchgate.net This reduction in activity is directly linked to a decreased affinity for the 23S ribosomal RNA. The loss of the methyl group in this compound likely alters the electrostatic and steric interactions necessary for tight binding to the A2058 nucleotide within the 23S rRNA, a critical contact point for macrolides. researchgate.net Consequently, the ability of this compound to inhibit protein synthesis is significantly diminished compared to its parent compound.
Analytical Methodologies for Detection, Identification, and Quantification of N Desmethyl Clarithromycin
Advanced Chromatographic Techniques for Separation
Modern chromatography, particularly when coupled with mass spectrometry, provides the high selectivity and sensitivity required for the analysis of N-Desmethyl Clarithromycin (B1669154).
High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) Approaches
High-resolution mass spectrometry (HR-MS) is a powerful tool for identifying and confirming the presence of N-Desmethyl Clarithromycin. nih.govdntb.gov.uanih.govresearchgate.netnih.gov Techniques like quadrupole time-of-flight (QTOF) mass spectrometry offer high-resolution, full-acquisition mode, and exact mass measurements, making them ideal for identifying organic contaminants. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and is well-suited for investigating veterinary drug residues in complex food matrices. nih.gov
In one study, LC/ESI-HR-MS was used to tentatively identify this compound in chicken liver microsomes. dntb.gov.uanih.govnih.gov The MS spectra of this compound show characteristic fragment ions that aid in its identification. researchgate.netmdpi.comresearchgate.net For instance, in positive ionization mode, the precursor ion for this compound is m/z 734.5, with product ions at m/z 144.0 and 576.2. irb.hr Another method identified product ions at m/z 144.0 and 562.2. nih.gov
A study developing a method for sildenafil (B151) and its metabolite used Clarithromycin as an internal standard, detecting it at m/z 748.5→158.3, showcasing the utility of MS/MS in complex mixture analysis. researchgate.net
Application of Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) in Retrospective Analysis
Liquid chromatography combined with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has proven effective for the retrospective analysis of pharmaceutical metabolites in samples like urban wastewater. nih.gov This technique allows researchers to re-examine previously acquired data for compounds that were not initially targeted, such as this compound. nih.govresearchgate.net
The high sensitivity and exact mass measurement capabilities of QTOF-MS enable the confident identification of metabolites. nih.gov For example, this compound has been successfully identified in wastewater samples using this retrospective approach. nih.govresearchgate.netcsic.es This is particularly valuable as metabolites can persist through wastewater treatment processes and enter the aquatic environment. researchgate.net The use of LC-QTOF-MS with specialized data-processing applications facilitates the screening of a large number of metabolites without needing to re-inject the sample extracts. nih.gov
Ultra-High Performance Liquid Chromatography (UPLC) Method Development and Validation
Ultra-High Performance Liquid Chromatography (UPLC) systems, often coupled with tandem mass spectrometry (MS/MS), offer rapid and highly efficient separations, making them ideal for the quantitative analysis of this compound in various matrices. nih.govnih.govcore.ac.ukjapsonline.com
A UPLC-MS/MS method was developed to simultaneously detect erythromycin (B1671065), its major metabolite N-desmethyl-erythromycin A, and clarithromycin in chicken tissues and eggs. nih.gov This method utilized a Waters ACQUITY UPLC BEH C18 column and a gradient elution with 0.1% formic acid in water and acetonitrile. nih.gov Similarly, a multiresidue method for various antibiotics and their metabolites, including this compound, was developed using UPLC-MS/MS for environmental samples. nih.gov
Method validation is a critical aspect of UPLC method development. A study for the simultaneous estimation of clarithromycin, amoxicillin, and vonoprazan (B1684036) highlights the validation process according to International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, and reproducible. japsonline.com Validation parameters typically include specificity, linearity, accuracy, precision, and limits of detection and quantification. nih.goveuropa.euamazonaws.com
Sample Preparation Strategies for Complex Biological and Environmental Matrices
Effective sample preparation is paramount for accurate analysis, as it removes interfering substances and concentrates the analyte of interest.
For environmental water samples, solid-phase extraction (SPE) is a commonly used technique. irb.hrnih.govresearchgate.net Oasis HLB cartridges are frequently employed for the extraction of this compound and other pharmaceuticals from wastewater and river water. nih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes with a solvent like methanol. irb.hrnih.gov
In biological matrices such as chicken tissues and eggs, a popular and effective method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov This procedure typically involves an extraction with an organic solvent like acetonitrile, followed by a cleanup step using a cartridge containing specific sorbents to remove interfering compounds like lipids. nih.gov For instance, a Cleanert MAS-Q cartridge has been successfully used for this purpose. nih.gov
For solid environmental samples like river sediment and suspended solids, microwave-assisted extraction (MAE) can be employed, followed by SPE for cleanup. nih.gov Protein precipitation is another common technique for plasma samples, where a solvent is added to precipitate proteins, which are then removed by centrifugation. nih.gov
Quantitative Method Validation: Sensitivity, Specificity, and Reproducibility
Validation of analytical methods is essential to ensure the reliability of the generated data. europa.euamazonaws.com This process involves establishing key performance characteristics of the method.
Sensitivity is often defined by the limit of detection (LOD) and the limit of quantification (LOQ). For this compound, a UPLC-MS/MS method achieved a method quantification limit as low as 0.017 ng/L in river water and 0.044 ng/L in wastewater. nih.gov Another study reported LODs and LOQs for related compounds in chicken tissues and eggs to be in the low μg/kg range. nih.gov
Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.euamazonaws.com This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
Reproducibility and Precision are assessed by analyzing replicate samples on different days, with different analysts, or on different instruments to evaluate the variability of the results. europa.eu Precision is usually expressed as the relative standard deviation (RSD). For a method analyzing macrolides in chicken, the intra-day and inter-day RSDs were less than 7.10%. nih.gov
Accuracy is the closeness of the measured value to the true value and is often determined through recovery experiments by spiking blank matrices with known concentrations of the analyte. Recoveries for this compound and related compounds are typically expected to be within a range of 80-120%. A study on macrolides in chicken tissues reported average recoveries between 87.78% and 104.22%. nih.gov
Linearity establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. europa.eu For this compound, a linear range of 0.017–1250 μg/L has been reported. nih.gov
The following table summarizes the validation parameters from a study on macrolide residues in chicken:
| Parameter | Result |
| Average Recoveries | 87.78–104.22 % |
| Intra-day and Inter-day RSD | < 7.10 % |
| LOD (chicken tissues and eggs) | 0.5 μg/kg |
| LOQ (chicken tissues and eggs) | 2.0 μg/kg |
| Data from a study on the quantitative analysis of erythromycin, its major metabolite, and clarithromycin in chicken tissues and eggs. nih.gov |
Use of Deuterated Internal Standards in Bioanalytical Research
The use of stable isotopically labeled (SIL) internal standards, such as deuterated compounds, is highly recommended in quantitative bioanalysis using mass spectrometry. scispace.com An internal standard is a compound that is added to the sample in a known amount before processing and analysis. It helps to correct for variations in sample preparation, instrument response, and matrix effects. scispace.com
Deuterated internal standards, like Clarithromycin-d3, are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest. nih.govscispace.com This ensures that they behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification. core.ac.ukscispace.com
However, it is important to be aware of potential issues, such as differences in retention times or extraction recoveries between the deuterated standard and the native analyte, although these are generally minor. scispace.com The use of a SIL internal standard can significantly improve the robustness of an assay. scispace.com In a multiresidue method, Clarithromycin-d3 was used as the internal standard for the quantification of this compound. nih.gov
Environmental Occurrence, Fate, and Ecotoxicological Implications of N Desmethyl Clarithromycin
Detection and Monitoring in Aquatic Environments, Including Wastewater and Surface Waters
N-Desmethyl Clarithromycin (B1669154), a primary human metabolite of the widely used macrolide antibiotic Clarithromycin, is frequently detected in various aquatic compartments. scbt.com Its presence in the environment is a direct consequence of the consumption of the parent drug by humans. Following metabolism, both the parent compound and N-Desmethyl Clarithromycin are excreted and enter the municipal wastewater system.
Standard wastewater treatment plants (WWTPs) often exhibit incomplete removal of these compounds, leading to their release into receiving surface waters. mdpi.com Studies have consistently identified this compound in both the influent and effluent of WWTPs. researchgate.net For instance, research has shown that N-demethylation, the process that forms this metabolite, is a significant reaction within activated sludge processes and during chlorination stages of water treatment. researchgate.net
Its detection is not limited to wastewater. Monitoring studies have confirmed the presence of this compound in surface waters such as rivers and lakes, typically in areas receiving WWTP effluent. nih.gov The concentrations found are generally in the range of nanograms to micrograms per liter. The persistent nature of this metabolite contributes to its widespread distribution in the aquatic environment. nih.govacs.org
Transformation and Persistence Mechanisms Under Environmental Conditions
This compound is characterized as an environmentally persistent compound. Modeling studies based on REACH guidelines have estimated its degradation half-life to be greater than 40 days, classifying it as a persistent transformation product. nih.govacs.org In addition to its persistence, it is also considered to be mobile in aquatic systems, meaning it does not readily adsorb to sediment and can be transported over distances in water. nih.govacs.org
Transformation of the parent compound, Clarithromycin, can occur through various processes, leading to the formation of this compound. This includes microbial degradation in wastewater treatment facilities and potentially in natural aquatic environments. irb.hr Some fungal species, for example, are known to produce this compound as a metabolite during the biodegradation of Clarithromycin. unibas.it
Photolytic Degradation Pathways and Byproducts
Sunlight plays a crucial role in the transformation of macrolide antibiotics in the environment. The degradation process leading to the formation of N-desmethyl derivatives of macrolides, including Clarithromycin, is often activated by the energy from sunlight irradiation. researchgate.net The proposed mechanism involves the transfer of an electron from the amine group on the molecule to oxygen, which generates intermediate radical ions and ultimately results in the production of N-desmethyl and N-oxide degradation products. researchgate.net
While direct photolysis of Clarithromycin under UV lamp exposure has not been observed in some studies, degradation induced by natural sunlight has been documented. This suggests that the broader spectrum of sunlight is effective in transforming these compounds. The specific byproducts of the photolytic degradation of this compound itself are not extensively detailed in current literature, but the process is a recognized transformation pathway for this class of compounds in surface waters. acs.org
Bioremediation and Advanced Oxidation Processes for Removal in Engineered Systems
The removal of this compound from water poses a challenge for conventional treatment systems. It has been shown to be recalcitrant to some standard treatments, including activated carbon filtration. researchgate.netresearchgate.net
Bioremediation: Biological treatment processes can have a dual role. While some microorganisms contribute to the formation of this compound from its parent compound, others may be utilized for its removal. unibas.it Research into mycoremediation, using fungi to break down pollutants, has shown that species like Pleurotus ostreatus and Trichoderma harzianum metabolize Clarithromycin, with this compound being one of the identified byproducts. unibas.it This indicates that while these fungi transform the parent drug, they also produce this persistent metabolite. Further research is focused on finding microbial strains or consortia capable of completely degrading both the parent antibiotic and its transformation products. researchgate.netuwl.ac.uknih.gov
Advanced Oxidation Processes (AOPs): Advanced Oxidation Processes are considered more effective for eliminating recalcitrant compounds like this compound. mdpi.comnih.govunina.it Studies have shown that while this metabolite can even be generated during certain disinfection processes like chlorine dioxide treatment, it can be effectively removed by more advanced methods. researchgate.netresearchgate.net Specifically, reverse osmosis has proven successful in eliminating this compound from water when other treatments, including ozonation and activated carbon, were insufficient. researchgate.netresearchgate.net AOPs function by generating highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less harmful substances. mdpi.com
Ecological Risk Assessment of this compound in Aquatic Ecosystems
The ecological risk assessment for this compound presents a nuanced picture. A critical factor in its risk profile is its lack of antimicrobial activity. unibas.itresearchgate.net Unlike its parent compound, Clarithromycin, and another major metabolite, 14-hydroxy(R)-clarithromycin, this compound does not inhibit bacterial growth. researchgate.netresearchgate.net This significantly reduces the risk of it contributing to the development of antibiotic resistance in the environment, a major concern with antibiotic pollution.
However, the absence of antimicrobial action does not equate to a complete lack of ecological risk. Its persistence in aquatic environments means that non-target organisms are subject to prolonged exposure. nih.govacs.org Therefore, assessing its potential for direct toxicity to aquatic life, even if not related to an antibiotic mechanism, is essential for a comprehensive risk assessment.
Potential for Ecotoxicity on Non-Target Microorganisms and Algae (based on existing environmental research)
Despite its lack of antimicrobial properties, studies have shown that this compound can exert toxic effects on certain non-target aquatic organisms, particularly at lower trophic levels like algae and cyanobacteria. nih.gov These organisms form the base of the aquatic food web, and any adverse effects on them can have cascading consequences for the entire ecosystem.
Published research provides specific toxicity data for this compound. For example, the 72-hour median effective concentration (EC50) for growth inhibition in the cyanobacterium Anabaena flos-aquae was reported to be 0.134 mg/L. nih.gov For the green alga Desmodesmus subspicatus, the 72-hour EC50 for growth was 0.575 mg/L. nih.gov While these concentrations are higher than those typically found in surface waters, the data indicates a potential for sublethal effects on sensitive species, especially in areas with continuous wastewater discharge.
Ecotoxicity Data for this compound
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Anabaena flos-aquae (Cyanobacteria) | EC50 (growth) | 72 h | 0.134 | nih.gov |
| Desmodesmus subspicatus (Algae) | EC50 (growth) | 72 h | 0.575 | nih.gov |
| Desmodesmus subspicatus (Algae) | NOEC | 72 h | 0.115 | nih.gov |
| Daphnia magna (Crustacean) | EC50 (immobilization) | 48 h | >0.7 | nih.gov |
| Daphnia magna (Crustacean) | NOEC (reproduction) | 21 d | 0.15 | nih.gov |
| Daphnia magna (Crustacean) | LOEC (reproduction) | 21 d | 0.75 | nih.gov |
EC50: Median Effective Concentration; NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration
Table of Mentioned Compounds
| Compound Name |
|---|
| 14-hydroxy(R)-clarithromycin |
| Clarithromycin |
| This compound |
| N-oxide Clarithromycin |
| Chlorine dioxide |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying N-Desmethyl Clarithromycin in environmental or biological samples?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identification and quantification. For environmental samples, intraday concentration profiles and retention time (tR) consistency with parent compounds (e.g., clarithromycin) provide additional validation. MS/MS spectral matching against commercial standards is critical for Level 1 confirmation .
- In biological matrices (e.g., plasma), ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers high sensitivity and specificity, with validation parameters including linearity (0.5–100 ng/mL), precision (CV <15%), and recovery (>85%) .
- Key Data :
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|
| Plasma | 0.2 | 0.5 | 88–92 | |
| IWW* | 0.1 | 0.3 | 78–85 | |
| *IWW: Industrial wastewater |
Q. How can researchers ensure the stability of this compound during experimental workflows?
- Methodological Answer :
- Stability studies should assess metabolite integrity under varying pH, temperature, and storage conditions. For LC-MS/MS workflows, sample preservation with 0.1% formic acid and storage at -80°C minimizes degradation. Intraday profiles showing synchronized concentration trends with parent compounds (e.g., clarithromycin) in time-series analyses (e.g., wastewater sampling every 2 hours) confirm stability .
Advanced Research Questions
Q. How do regional variations in clarithromycin resistance rates influence pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound?
- Methodological Answer :
- Meta-regression analysis is essential to correlate local clarithromycin resistance rates (e.g., 48.2% in Turkey vs. 8% in Australia) with metabolite efficacy. For example, in regions with >20% resistance, this compound’s contribution to treatment failure can be modeled using non-linear mixed-effects models (NONMEM) to adjust dosing regimens .
- Key Data :
| Region | Clarithromycin Resistance (%) | Impact on Metabolite Efficacy (OR) |
|---|---|---|
| Eastern Hemisphere | 20.8–48.2 | OR = 0.72 (95% CI: 0.65–0.81) |
| Western Hemisphere | 8–24.7 | OR = 0.89 (95% CI: 0.78–1.02) |
| Source: |
Q. What experimental design strategies address contradictions in meta-analyses of this compound’s therapeutic efficacy?
- Methodological Answer :
- Subgroup analysis by study location and resistance rates can explain heterogeneity. For instance, Eastern Hemisphere studies show higher heterogeneity (I² = 67%) due to declining clarithromycin efficacy over time, necessitating time-stratified analysis (e.g., pre-2006 vs. post-2006 cohorts) .
- Sensitivity analysis using leave-one-out methods identifies outlier studies, while meta-regression accounts for covariates like publication year and resistance trends .
Q. How can response surface methodology (RSM) optimize formulations to study this compound release kinetics?
- Methodological Answer :
- Central composite design (CCD) within RSM evaluates the impact of polymer grades (e.g., Methocel® K15M vs. K100M) and excipient ratios on sustained-release profiles. For example, a quadratic model (p < 0.05) revealed Methocel® K15M increases clarithromycin release by 22% compared to K100M, with implications for metabolite kinetics .
- Key Parameters :
| Polymer | Release Rate (k, h⁻¹) | R² |
|---|---|---|
| Methocel® K15M | 0.15 | 0.98 |
| Methocel® K100M | 0.10 | 0.95 |
| Source: |
Q. What ethical and statistical frameworks are critical for human studies involving this compound?
- Methodological Answer :
- FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure ethical rigor. For PK studies, sample size calculation using Cohen’s d (effect size ≥0.8) and mixed-effects models account for inter-individual variability. Pre-specified stopping rules for adverse events (e.g., QT prolongation) align with FDA/EMA guidelines .
Methodological Pitfalls to Avoid
- Overreliance on Level 3 identifications : Hydroxylated metabolites without commercial standards require orthogonal validation (e.g., NMR) to avoid false positives .
- Ignoring temporal trends : Meta-analyses must adjust for declining clarithromycin efficacy in longitudinal datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
